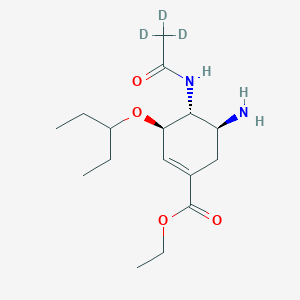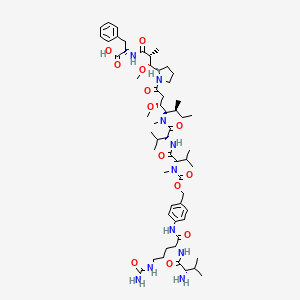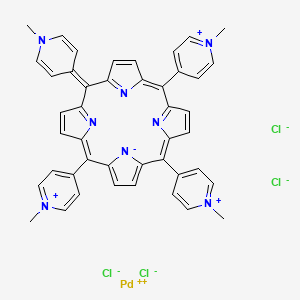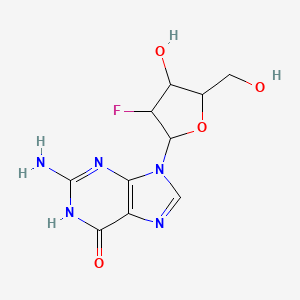![molecular formula C26H26F3N5O3 B11929687 N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)
N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-1,2,4-triazol-5-ylméthyl)-3,4-dihydro-1H-isoquinoléin-6-yl]-2-[4-(trifluorométhyl)phényl]benzamide ; dihydrate est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, une partie isoquinoléine et un groupe benzamide substitué par un trifluorométhyle. La présence de ces groupes fonctionnels contribue à sa réactivité chimique diversifiée et à son activité biologique potentielle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[2-(1H-1,2,4-triazol-5-ylméthyl)-3,4-dihydro-1H-isoquinoléin-6-yl]-2-[4-(trifluorométhyl)phényl]benzamide ; dihydrate implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent :
Formation du cycle triazole : Elle peut être obtenue par une réaction de cyclisation impliquant un azoture et un alcyne appropriés dans des conditions catalysées par le cuivre.
Construction de la partie isoquinoléine : Cette étape peut impliquer une réaction de Pictet-Spengler, où une amine réagit avec un aldéhyde ou une cétone pour former le cycle isoquinoléine.
Couplage avec le groupe benzamide : La dernière étape consiste à coupler l’intermédiaire triazole-isoquinoléine avec un chlorure de benzoyle substitué par un trifluorométhyle dans des conditions basiques pour former le benzamide souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction, ainsi que des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(1H-1,2,4-triazol-5-ylméthyl)-3,4-dihydro-1H-isoquinoléin-6-yl]-2-[4-(trifluorométhyl)phényl]benzamide ; dihydrate peut subir différents types de réactions chimiques, notamment :
Oxydation : La partie isoquinoléine peut être oxydée pour former les N-oxydes correspondants.
Réduction : Le cycle triazole peut être réduit dans des conditions d’hydrogénation.
Substitution : Le groupe benzamide peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle phényle substitué par un trifluorométhyle.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : L’hydrogène gazeux en présence d’un catalyseur au palladium est généralement utilisé.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des conditions basiques.
Principaux produits
Oxydation : Formation de N-oxydes.
Réduction : Formation de dérivés triazoliques réduits.
Substitution : Formation de dérivés benzamidiques substitués.
Applications de la recherche scientifique
N-[2-(1H-1,2,4-triazol-5-ylméthyl)-3,4-dihydro-1H-isoquinoléin-6-yl]-2-[4-(trifluorométhyl)phényl]benzamide ; dihydrate présente plusieurs applications de la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel de sonde biochimique en raison de sa structure unique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu’une grande stabilité thermique et une résistance à la dégradation.
Applications De Recherche Scientifique
N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
Le mécanisme d’action de N-[2-(1H-1,2,4-triazol-5-ylméthyl)-3,4-dihydro-1H-isoquinoléin-6-yl]-2-[4-(trifluorométhyl)phényl]benzamide ; dihydrate implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut interagir avec des ions métalliques, ce qui pourrait inhiber les métalloenzymes. La partie isoquinoléine peut s’intercaler dans l’ADN, en perturbant sa fonction. Le groupe benzamide substitué par un trifluorométhyle peut améliorer la lipophilie du composé, ce qui facilite sa pénétration dans les cellules et son interaction avec les cibles intracellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[2-(1H-1,2,4-triazol-5-ylméthyl)-3,4-dihydro-1H-isoquinoléin-6-yl]-2-phénylbenzamide
- N-[2-(1H-1,2,4-triazol-5-ylméthyl)-3,4-dihydro-1H-isoquinoléin-6-yl]-2-[4-(méthyl)phényl]benzamide
Unicité
N-[2-(1H-1,2,4-triazol-5-ylméthyl)-3,4-dihydro-1H-isoquinoléin-6-yl]-2-[4-(trifluorométhyl)phényl]benzamide ; dihydrate est unique en raison de la présence du groupe trifluorométhyle, qui améliore considérablement sa stabilité chimique et son activité biologique par rapport aux composés similaires sans ce groupe.
Propriétés
Formule moléculaire |
C26H26F3N5O3 |
|---|---|
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate |
InChI |
InChI=1S/C26H22F3N5O.2H2O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24;;/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33);2*1H2 |
Clé InChI |
QCUKFGSPPGIYIX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate](/img/structure/B11929604.png)
![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14R,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11929619.png)


![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)
![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)

![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)
![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)




